dimethyl 4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4234118
CAS Number:
Molecular Formula: C15H14N2O6
Molecular Weight: 318.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethyl 4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the 1,4-dihydropyridine class of compounds. These compounds are known for their calcium antagonist activity, specifically targeting L-type calcium channels. This compound and its derivatives are widely studied in scientific research, particularly in cardiovascular research due to their vasodilatory effects.

Synthesis Analysis

Dimethyl 4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is typically synthesized using a Hantzsch pyridine synthesis. This method involves a one-pot condensation reaction of an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an amine source (ammonium acetate). The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions.

Molecular Structure Analysis

Dimethyl 4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:* Hydrolysis: The ester groups can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid derivatives. * Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative. * Photodegradation: It undergoes photodegradation upon exposure to UV light.

Mechanism of Action

Dimethyl 4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate acts as a calcium channel blocker by binding to the alpha-1 subunit of L-type voltage-gated calcium channels. This binding inhibits the influx of calcium ions into cells, leading to a decrease in intracellular calcium concentration. This inhibition of calcium influx results in relaxation of vascular smooth muscle cells, leading to vasodilation.

Physical and Chemical Properties Analysis
  • Appearance: Yellow crystalline powder
  • Solubility: Practically insoluble in water; sparingly soluble in ethanol, methanol, and acetone
  • Melting Point: Approximately 172-174°C
Applications
  • Cardiovascular Research: Investigating the mechanisms of vascular tone regulation, studying the role of L-type calcium channels in hypertension and other cardiovascular diseases, and developing novel therapeutic agents for cardiovascular disorders.
  • Neuroscience Research: Investigating the role of L-type calcium channels in neuronal function, studying the effects of calcium channel blockers on neurotransmitter release and synaptic plasticity, and exploring potential therapeutic strategies for neurological disorders.
  • Pharmacology and Toxicology: Studying the pharmacokinetics and pharmacodynamics of 1,4-dihydropyridine calcium channel blockers, investigating drug interactions and metabolism, and assessing the safety profile of these compounds.
  • Plant Physiology: Investigating the role of calcium channels in plant responses to environmental stresses like aluminum toxicity.
Future Directions
  • Developing novel photoresist materials: Utilizing its photodegradation properties to develop new photoresist materials for microelectronics and other applications.
  • Compound Description: Nifedipine (dimethyl 1, 4-dihydro-2, 6-dimethyl-4-(2-nitrophenyl)-3, 5-pyridinedicarboxylate) is a calcium channel blocker used to treat hypertension and angina. [] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation. [] Nifedipine is a well-established drug with a known safety and efficacy profile.
  • Compound Description: Nitrendipine (1,4-dihydro-2,6-dimethyl-4-[3-nitrophenyl]-3,5-pyridine carboxylic acid, 3-ethyl-5-methyl ester) is another calcium channel antagonist known for its antihypertensive properties. [] It acts similarly to nifedipine by inhibiting calcium influx into vascular smooth muscle. [] Nitrendipine exhibits a longer duration of action compared to nifedipine.
  • Compound Description: Nimodipine (isopropyl-[2-methoxy-ethyl]-1,4-dihydro-2,6-dimethyl-4- [3-nitrophenyl]-3,5-pyridinedicarboxylate) is a calcium channel blocker known for its preferential action on cerebral vessels. [, , ] It exhibits vasodilatory effects primarily in the brain, making it useful for treating cerebral vasospasm. [, ] Nimodipine also demonstrates neuroprotective properties, potentially due to its ability to improve cerebral blood flow. []
  • Compound Description: Niludipine (bis(2-propoxyethyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is a dihydropyridine calcium channel blocker known for its vasodilating properties. [] It is currently under investigation for its potential in treating hypertension and angina.

Methyl (ω-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

  • Compound Description: These are permanently charged chiral 1,4-dihydropyridine derivatives (DHPs). [] Research indicates that the S-enantiomer of these compounds, particularly with an eight-carbon alkyl linker, exhibits higher potency in blocking L-type Ca2+ channels compared to the R-enantiomer. [] This stereoselectivity highlights the importance of chirality in pharmacological activity within this class of compounds.
  • Relevance: These compounds represent a variation of dimethyl 4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, where one of the methyl ester groups is replaced with a ω-trimethylalkylammonium iodide moiety. This modification introduces a permanent positive charge, potentially influencing the compound's interaction with biological targets, such as L-type calcium channels. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

  • Compound Description: This compound exhibits antihypertensive effects. [, ] Studies reveal a stereoselectivity in its pharmacological activity, with the (4S)-(+)-enantiomer demonstrating higher potency as an antihypertensive agent in spontaneously hypertensive rats and exhibiting greater inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate compared to its enantiomeric counterpart. [, ] This finding emphasizes the significance of stereochemistry in drug-target interactions and its impact on pharmacological effects.

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride

  • Compound Description: This compound, known as manidipine, is a calcium channel blocker with antihypertensive properties. [] Similar to other related compounds, it exerts its effects by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation. [] Manidipine exhibits stereoselective antihypertensive activity, with the (S)-(+)-enantiomer demonstrating significantly greater potency than the (R)-(-)-enantiomer in spontaneously hypertensive rats. []

(±)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a water-soluble dihydropyridine derivative with potent, long-lasting antihypertensive activity. [, ] It exerts its effects through slow-onset and long-lasting vasodilation, attributed to its calcium antagonistic properties. [, ] NKY-722 demonstrates higher potency than nifedipine in relaxing canine arteries. [] Studies indicate that NKY-722 is well-absorbed from the gastrointestinal tract and exhibits resistance to the hepatic first-pass effect, potentially contributing to its efficacy upon oral administration. []

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

  • Compound Description: This compound is an analogue of nifedipine, a calcium channel blocker. [] During saponification experiments, this compound yielded three unexpected degradation products: 3‐(2‐acetamido‐1‐carboxy‐1‐propenyl)‐1‐hydroxy‐2‐indolecarboxylic acid, 9‐hydroxy‐1,3‐dimethyl‐β‐carboline‐4‐carboxylic acid, and 6‐hydroxy‐2,4‐dimethyl‐5‐oxo‐5,6‐dihydrobenzo[c][2,7]naphthyridine‐1‐carboxylic acid. [] The structures of these degradation products were elucidated using various NMR techniques. [] This finding highlights the potential for unexpected degradation pathways of dihydropyridine derivatives.
  • Compound Description: MN9202 displays protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [] It partially mitigates the increase in blood creatine kinase and lactate dehydrogenase levels, improves blood pressure recovery, enhances left ventricular systolic pressure and ±dp/dt max, extends survival time, and increases the survival rate. [] Additionally, MN9202 demonstrates protective effects against cerebral ischemia in mice, increasing survival time and the duration of gasping in models of bilateral carotid artery occlusion and decapitation. [] It also exhibits efficacy in reducing cytosolic free Ca2+ concentration and inhibiting membrane lipid peroxidation in red blood cells of thrombosis-induced rats. [] These findings suggest its potential for treating conditions involving ischemia-reperfusion injury.
  • Compound Description: TC-81 is a new calcium antagonist with a strong, long-lasting, and slow-onset antihypertensive activity, especially when administered orally. [] Its potency surpasses that of nicardipine in hypertensive rats. [] Studies indicate that TC-81 is well-absorbed from the gastrointestinal tract. [] Its distribution is widespread, with the highest concentration found in the liver. [] TC-81 is metabolized into various compounds, primarily via oxidation, hydrolysis, hydroxylation, conjugation, and defluorination. []
  • Compound Description: KW-3049 is a new calcium antagonist that demonstrates significant antihypertensive effects in spontaneously hypertensive rats (SHR) without affecting plasma renin activity or aldosterone concentration. [] It effectively suppresses the rise in blood pressure and reduces or tends to decrease heart weight in SHR. []
  • Compound Description: This compound is a radiolabeled version of CV-4093 (2HCl), a calcium channel blocker, synthesized to study its metabolism and distribution in test animals. []
  • Compound Description: MPC-2101 is an asymmetric 1,4-dihydropyridine derivative that exhibits potent cerebral vasodilating activity. []
  • Compound Description: MPC-1304, an asymmetric 1,4-dihydropyridine derivative, displays potent antihypertensive activity. [, , ] It exhibits a unique genetic hypertension-dependent renal vasodilating action, unlike other dihydropyridines like nifedipine and manidipine. []

2-nitrooxypropyl 3-nitrooxypropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (CD-349)

  • Compound Description: CD-349 is a 1,4-dihydropyridine derivative designed as a potent and long-lasting vasodilator. [] It exhibits antihypertensive activity. []

(R)-(+)-3-nitrooxypropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative. []

Carboxymethyl methyl 1,4‐dihydro‐2,6‐dimethyl‐4‐(3‐nitrophenyl)−3,5‐pyridinedicarboxylate (DHM9)

    • Compound Description: Pranidipine (OPC-13340) is a new long-acting dihydropyridine calcium antagonist that exhibits a distinct effect on the endothelium-dependent relaxation in isolated rat aorta in vitro. [] It prolongs the duration of endothelium-dependent relaxation induced by acetylcholine, ATP, or histamine without potentiating the magnitude of relaxation. []
    • Compound Description: NMHP, upon irradiation with 365 nm light, converts to NMP. [] NMP functions as a base catalyst for the thermal decarboxylation of carboxyl groups in polymers. [] This property makes NMHP useful in dual-tone-mode photoresist applications. []

    Isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (nisoldipine)

    • Compound Description: Nisoldipine (Bay k 5552) is a calcium antagonist with long-lasting antihypertensive effects. [] It exhibits a good safety profile and does not significantly affect renal function, making it suitable for patients with mild to moderate renal dysfunction. []

    Properties

    Product Name

    dimethyl 4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

    IUPAC Name

    dimethyl 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

    Molecular Formula

    C15H14N2O6

    Molecular Weight

    318.28 g/mol

    InChI

    InChI=1S/C15H14N2O6/c1-22-14(18)11-7-16-8-12(15(19)23-2)13(11)9-4-3-5-10(6-9)17(20)21/h3-8,13,16H,1-2H3

    InChI Key

    FOOMMWCXQBPUIU-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=CNC=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.